An In-depth Technical Guide to 1-Methyl-1-(4-nitrophenyl)hydrazine: Navigating a Sparsely Documented Compound
An In-depth Technical Guide to 1-Methyl-1-(4-nitrophenyl)hydrazine: Navigating a Sparsely Documented Compound
A Note to the Researcher: Initial investigations into the chemical properties and molecular structure of 1-Methyl-1-(4-nitrophenyl)hydrazine have revealed a significant scarcity of dedicated scientific literature, including a confirmed CAS number, specific synthesis protocols, and direct spectroscopic data. This lack of available information prevents the creation of a comprehensive and authoritative technical guide on this specific molecule without resorting to extensive and potentially unreliable extrapolation.
To provide a valuable and scientifically rigorous resource, this guide will instead focus on the closely related and extensively documented parent compound, 4-nitrophenylhydrazine . The chemical properties, reactivity, and analytical characteristics of 4-nitrophenylhydrazine will provide a strong foundational understanding that can inform future research into its N-methylated derivative.
In-depth Technical Guide: 4-Nitrophenylhydrazine
This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and applications of 4-nitrophenylhydrazine, a vital reagent in analytical chemistry and organic synthesis.
Molecular Structure and Physicochemical Properties
4-Nitrophenylhydrazine, with the molecular formula C₆H₇N₃O₂, is an orange-red crystalline solid.[1][2] The molecule consists of a phenyl ring substituted with a nitro group at the para position and a hydrazine group. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the hydrazine moiety.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 100-16-3 | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Melting Point | ~157 °C (with decomposition) | [2] |
| Appearance | Orange-red leaflets or needles | [1] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, chloroform, and ether. |
The molecular structure of 4-nitrophenylhydrazine has been a subject of interest, particularly in its derivatives. For instance, the crystal structure of hydrazones formed from 4-nitrophenylhydrazine reveals details about bond lengths and angles, as well as intermolecular interactions like hydrogen bonding.[4]
Caption: 2D structure of 4-nitrophenylhydrazine.
Synthesis of 4-Nitrophenylhydrazine
A common laboratory synthesis of 4-nitrophenylhydrazine involves the diazotization of 4-nitroaniline, followed by reduction of the resulting diazonium salt.[5]
Experimental Protocol: Synthesis of 4-Nitrophenylhydrazine Hydrochloride [5]
-
Diazotization: Dissolve 4-nitroaniline in concentrated hydrochloric acid and cool the solution to 0°C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.
-
Reduction: Slowly add a pre-cooled solution of stannous chloride in concentrated hydrochloric acid to the diazonium salt solution.
-
Isolation: The resulting precipitate, 4-nitrophenylhydrazine hydrochloride, is collected by filtration and washed with cold water until the filtrate is neutral.
-
Purification: The hydrochloride salt can be further purified by recrystallization. To obtain the free base, the hydrochloride salt is treated with a base.
A patent describes an alternative synthesis of the hydrochloride salt from p-chloronitrobenzene and hydrazine hydrate in a two-phase system.[6] Another patented method involves the diazotization of sulfanilamide, followed by reduction and hydrolysis to yield p-nitrophenylhydrazine hydrochloride.[7]
Caption: Synthetic pathway for 4-nitrophenylhydrazine.
Spectroscopic Characterization
The structural elucidation of 4-nitrophenylhydrazine and its derivatives relies on various spectroscopic techniques.
3.1. Infrared (IR) Spectroscopy
The IR spectrum of 4-nitrophenylhydrazine exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
N-H stretching: Bands in the region of 3200-3400 cm⁻¹.
-
Aromatic C-H stretching: Bands typically above 3000 cm⁻¹.
-
NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1500 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C=C aromatic stretching: Bands in the 1450-1600 cm⁻¹ region.
The NIST Chemistry WebBook provides reference IR spectra for 4-nitrophenylhydrazine and its hydrochloride salt.[8]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 4-nitrophenylhydrazine shows distinct signals for the aromatic protons, which are split into two doublets due to the para-substitution pattern. The protons of the hydrazine group also give characteristic signals.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms attached to the nitro and hydrazine groups show characteristic chemical shifts.
Spectroscopic data for various hydrazone derivatives of 4-nitrophenylhydrazine have been reported, providing insights into the chemical shifts and coupling constants.[9]
3.3. Mass Spectrometry (MS)
Mass spectrometry of 4-nitrophenylhydrazine and its derivatives reveals information about the molecular weight and fragmentation patterns. The fragmentation is influenced by the presence of the nitro and hydrazine groups.
Reactivity and Applications
4-Nitrophenylhydrazine is a versatile reagent in organic synthesis, primarily due to the reactivity of its hydrazine group.
4.1. Formation of Hydrazones
The most common application of 4-nitrophenylhydrazine is its reaction with aldehydes and ketones to form 4-nitrophenylhydrazones.[3][9] This reaction is often used for the detection, characterization, and purification of carbonyl compounds. The resulting hydrazones are typically crystalline solids with sharp melting points, which aids in their identification.
The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a small amount of acid.[9]
Caption: General reaction for hydrazone formation.
4.2. Fischer Indole Synthesis
Phenylhydrazines are key starting materials in the Fischer indole synthesis. While less common for 4-nitrophenylhydrazine due to the deactivating nitro group, this reaction pathway is theoretically possible and involves the reaction with an aldehyde or ketone under acidic conditions to form an indole ring system.
4.3. Other Applications
-
Synthesis of Azo Dyes: 4-Nitrophenylhydrazine can be used as a precursor in the synthesis of azo dyes.[3]
-
Pharmaceutical and Agrochemical Synthesis: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.[3]
-
Analytical Reagent: Besides its use for carbonyl compounds, it has applications in other analytical methods.[3]
Safety and Handling
4-Nitrophenylhydrazine is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It may be toxic if ingested, inhaled, or absorbed through the skin.[1]
-
Irritation: It can cause irritation to the skin, eyes, and mucous membranes.[1]
-
Explosive Hazard: In a dry state, it may be explosive and sensitive to friction.[2] It is often supplied wetted with water to reduce this risk.[1] It can self-ignite in the presence of contaminants.[2]
-
Decomposition: When heated to decomposition, it emits toxic oxides of nitrogen.[1]
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
-
Keep the container tightly closed.
References
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Butt, A. M., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4933. [Link]
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Echie, F. O., & Emenike, I. V. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery, 58(319), 569-579. [Link]
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Lecher, H. Z., Parker, R. P., & Conn, R. C. (1947). The Reactions of Arylhydrazines with Diketene and the Preparation of 1-Aryl-5-methyl-3-pyrazolones. Journal of the American Chemical Society, 69(1), 1-3. [Link]
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Chfat, H. G. (2019). Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). Journal of Advanced Research in Dynamical and Control Systems, 11(5), 205-212. [Link]
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Büldt, A., & Karst, U. (1997). 1-Methyl-1-(2,4-dinitrophenyl)hydrazine as a New Reagent for the HPLC Determination of Aldehydes. Analytical Chemistry, 69(17), 3617-3622. [Link]
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